molecular formula C21H28O4 B601831 21-Dehydrocorticosterone CAS No. 20287-97-2

21-Dehydrocorticosterone

Cat. No. B601831
CAS RN: 20287-97-2
M. Wt: 344.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydrocorticosterone, also known as 11-Dehydrocorticosterone or 21-hydroxypregn-4-ene-3,11,20-trione, is a naturally occurring, endogenous corticosteroid related to cortisone and corticosterone . It is related to 21-deoxycortisol and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase .


Molecular Structure Analysis

The molecular formula of 21-Dehydrocorticosterone is C21H28O4 . The molecular weight is 344.44 g/mol . The structure of 21-Dehydrocorticosterone can be understood as the 21-hydroxy-variant of progesterone or as the 11-deoxy-variant of corticosterone .


Chemical Reactions Analysis

21-Dehydrocorticosterone is involved in various chemical reactions. For instance, it is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Moreover, 11β-hydroxylation of 21-Dehydrocorticosterone produces corticosterone and confers glucocorticoid activity .

Scientific Research Applications

Reproductive Biology

In reproductive biology, 21-Dehydrocorticosterone is used to explore its effects on gonadal function and fertility. Research in chondrichthyan reproduction, for instance, examines the physiological functions of steroid hormones, including 21-Dehydrocorticosterone, and their implications for species conservation .

Biochemical Research

This compound is essential in biochemical research for the development of assays to measure steroid hormone levels in biological samples. It serves as a standard or reference compound in chromatography and mass spectrometry techniques, aiding in the detection and quantification of hormones in human serum and urine .

Safety and Hazards

The safety data sheet for 21-Dehydrocorticosterone suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Future research directions could involve further investigation into the synthesis, mechanism of action, and potential therapeutic uses of 21-Dehydrocorticosterone. For instance, a recent study has highlighted the importance of understanding the effects of glucocorticoids in specific cell types and their key cellular targets in particular disease states .

properties

IUPAC Name

2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-17,19,24H,3-8,10H2,1-2H3/t14-,15+,16+,17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDACGRLOGBANH-RJOVDCOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@@H]3CC[C@@H]4C(=O)C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Does the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme show different substrate specificity compared to the NADPH-dependent enzyme?

A1: Yes, the research indicates that the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme demonstrates distinct substrate specificity compared to the NADPH-dependent enzyme. Specifically, in rats of all ages studied, the NADH-dependent enzyme exclusively reduced 21-dehydrocortisol, while exhibiting no activity towards 21-dehydrocorticosterone []. Conversely, the NADPH-dependent enzyme demonstrated the capability to reduce both 21-dehydrocortisol and 21-dehydrocorticosterone []. This difference in substrate specificity highlights the distinct roles these enzymes might play in corticosteroid metabolism.

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